5-HT1B Receptor Functional Potency
5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole inhibits forskolin-stimulated adenylate cyclase activity at the rat 5-HT1B receptor with an IC50 of 3.20 nM [1]. In comparison, the widely used 5-HT1B agonist tool compound CP-93129 exhibits a Ki of 8.1 nM for the 5-HT1B receptor , while the more potent RU 24969 displays a Ki of 0.38 nM for the same target . This positions the target compound as approximately 2.5-fold more potent than CP-93129 in functional readouts but 8.4-fold less potent than RU 24969. The distinct potency tier offers a valuable intermediate option for dose-response studies where the extreme potency of RU 24969 may present experimental challenges or where CP-93129's lower potency is insufficient for robust signal detection.
| Evidence Dimension | Functional inhibition of 5-HT1B receptor |
|---|---|
| Target Compound Data | IC50 = 3.20 nM |
| Comparator Or Baseline | CP-93129 (Ki = 8.1 nM); RU 24969 (Ki = 0.38 nM) |
| Quantified Difference | 2.5-fold more potent than CP-93129; 8.4-fold less potent than RU 24969 |
| Conditions | Inhibition of forskolin-stimulated adenylate cyclase activity in rat substantia nigra (target compound); radioligand binding for comparators |
Why This Matters
Provides a calibrated potency benchmark enabling researchers to select the appropriate agonist strength for their specific experimental model, avoiding the saturation effects of ultra-potent agonists or the weak signals of lower-potency alternatives.
- [1] BindingDB. BDBM50015709: 5-Bromo-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole. IC50 = 3.20 nM for 5-HT1B receptor (rat substantia nigra). 2009. View Source
